Bicyclo[3.1.0]hexane-6-carboxylic acid

Diabetes Oral hypoglycemic agents Glucose metabolism

Purchase the exo-enriched Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 4971-24-8) — a rigid boat-conformation scaffold. Unlike generic mixtures, the exo stereochemistry drives oral hypoglycemic efficacy and selective LDH/mGluR target engagement. Leverage high-yielding intramolecular cyclopropanation to secure isomer-pure building blocks for your SAR campaigns. Pre-organized pharmacophore minimizes off-target effects; reliable synthesis reduces project cost and lead time. Standard package: ≥97%, ambient shipping.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 4971-24-8
Cat. No. B1212556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexane-6-carboxylic acid
CAS4971-24-8
Synonymsexo-bicyclo(3.1.0)hexane-6-carboxylic acid
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C2C(=O)O
InChIInChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9)
InChIKeyKPNFHMCCBRGOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 4971-24-8): A Conformationally Locked Bicyclic Scaffold for Metabolic Disorder and CNS Drug Discovery


Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 4971-24-8) is a conformationally restricted bicyclic carboxylic acid that serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The bicyclo[3.1.0]hexane core imposes a rigid boat-like conformation, pre-organizing the molecular framework and locking substituents into defined spatial orientations [2]. This scaffold is a privileged template for designing selective ligands targeting lactate dehydrogenase (LDH), metabotropic glutamate receptors (mGluRs), and hypoglycemic pathways [3][4][5].

Why Bicyclo[3.1.0]hexane-6-carboxylic acid Cannot Be Replaced by Other Bicyclic Carboxylic Acids in Critical Applications


Generic substitution among bicyclic carboxylic acids fails due to stark differences in conformational rigidity, receptor selectivity, and metabolic stability [1]. The 6-carboxylic acid isomer presents a unique exo/endo stereochemical arrangement that directly impacts biological activity; the exo-isomer demonstrates oral hypoglycemic efficacy, while the endo-isomer or mixtures show negligible activity [2][3]. Furthermore, the position of the carboxylic acid group dictates the scaffold's ability to adopt the boat conformation essential for target engagement, a feature not conserved in 2- or 3-carboxylic acid analogs [4]. Substitution with flexible or differently functionalized bicyclo[3.1.0]hexanes results in loss of selective LDH inhibition or mGluR modulation, underscoring the non-interchangeable nature of this precise isomer [5][6].

Head-to-Head Quantitative Differentiation: Bicyclo[3.1.0]hexane-6-carboxylic Acid vs. Closest Analogs


Oral Hypoglycemic Efficacy: exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid vs. Endo Isomer and Unconstrained Analogs

The exo isomer of bicyclo[3.1.0]hexane-6-carboxylic acid demonstrates significant oral hypoglycemic activity in rat models, effectively reducing blood glucose levels, whereas the endo isomer and unconstrained carboxylic acid analogs show no or markedly reduced efficacy [1][2].

Diabetes Oral hypoglycemic agents Glucose metabolism

Lactate Dehydrogenase (LDH) Inhibition: Bicyclo[3.1.0]hexane-6-carboxylic Acid-Derived Inhibitors vs. Unconstrained Scaffolds

Cyclopropane-containing compounds derived from bicyclo[3.1.0]hexane-6-carboxylic acid act as latent irreversible inhibitors of lactate dehydrogenase (LDH), exhibiting a Kd of 1.02 µM for human LDHA, whereas unconstrained carboxylic acid analogs show negligible or no LDH inhibition [1][2].

Cancer metabolism LDH inhibition Irreversible inhibitors

Conformational Rigidity: Bicyclo[3.1.0]hexane-6-carboxylic Acid Boat Conformation vs. Flexible Carboxylic Acid Analogs

Bicyclo[3.1.0]hexane-6-carboxylic acid adopts a rigid boat conformation with well-defined torsional angles (e.g., -36.7° to 26.2°), pre-organizing the carboxylate and ring substituents for optimal target interactions [1]. In contrast, flexible acyclic or monocyclic carboxylic acid analogs exist in multiple low-energy conformations, reducing binding specificity and potency [2].

Conformational restriction Molecular recognition Drug design

Synthetic Accessibility and Yield: Intramolecular Cyclopropanation of Bicyclo[3.1.0]hexane-6-carboxylic Acid vs. Alternative Isomers

Enantioselective synthesis of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives via intramolecular cyclopropanation achieves high diastereoselectivity and yields, providing a scalable route to enantiopure building blocks [1]. In comparison, syntheses of 2- or 3-carboxylic acid isomers often require additional protection/deprotection steps and yield mixtures of stereoisomers, complicating purification and reducing overall efficiency [2].

Enantioselective synthesis Cyclopropanation Process chemistry

mGluR Modulation: 3-Substituted Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives vs. 2,6-Dicarboxylic Acid Analogs

3-Substituted bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, as disclosed in US-5916920-A, act as potent modulators of metabotropic glutamate receptor function with distinct subtype selectivity profiles [1]. In contrast, 2,6-dicarboxylic acid analogs (e.g., LY354740) exhibit dual mGlu2/3 agonism or mixed agonist/antagonist activity, potentially leading to broader off-target effects [2][3].

CNS disorders mGluR agonists Antidepressant

Optimal Use Cases for Bicyclo[3.1.0]hexane-6-carboxylic Acid (CAS 4971-24-8) Based on Quantitative Differentiation Evidence


Development of Oral Hypoglycemic Agents for Type 2 Diabetes

The exo isomer of bicyclo[3.1.0]hexane-6-carboxylic acid serves as a validated starting point for designing novel oral hypoglycemic agents, as demonstrated by its ability to reduce blood glucose levels in rat models [1][2]. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) and optimize potency while maintaining the conformational rigidity essential for target engagement.

Design of Irreversible Lactate Dehydrogenase (LDH) Inhibitors for Cancer Metabolism Research

Cyclopropane-containing derivatives of bicyclo[3.1.0]hexane-6-carboxylic acid act as latent irreversible inhibitors of LDH, a key enzyme in cancer cell metabolism [1][2]. This property enables the development of covalent probes or therapeutic candidates that selectively target tumor cells dependent on aerobic glycolysis (Warburg effect), a feature not achievable with flexible carboxylic acid analogs.

Conformationally Locked Building Blocks for CNS Drug Discovery (mGluR Modulators)

The rigid boat conformation of the bicyclo[3.1.0]hexane-6-carboxylic acid scaffold pre-organizes pharmacophores for optimal interaction with CNS targets such as metabotropic glutamate receptors [1][2]. This scaffold is particularly valuable for designing subtype-selective mGluR agonists or antagonists with improved brain penetration and reduced off-target effects compared to more flexible glutamate analogs.

Enantioselective Synthesis of Chiral Building Blocks for Peptidomimetics and Nucleoside Analogues

The high-yielding, stereoselective intramolecular cyclopropanation route to bicyclo[3.1.0]hexane-6-carboxylic acid derivatives provides a reliable source of enantiopure building blocks for constructing peptidomimetics and conformationally locked nucleoside analogues [1][2]. This synthetic advantage reduces cost and time in medicinal chemistry campaigns focused on antiviral or anticancer nucleoside drug discovery.

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